molecular formula C20H25F3N6O3 B1676103 PKC-theta inhibitor CAS No. 736048-65-0

PKC-theta inhibitor

Cat. No. B1676103
CAS RN: 736048-65-0
M. Wt: 454.4 g/mol
InChI Key: HKOWATVSFKRXRW-UHFFFAOYSA-N
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Description

PKC-theta inhibitor is a serine/threonine kinase that belongs to the novel PKC subfamily . It is highly expressed in skeletal muscle cells, platelets, and T lymphocytes, where it controls several essential cellular processes such as survival, proliferation, and differentiation . PKC-theta inhibitor has been extensively studied for its role in the immune system, where its translocation to the immunological synapse plays a critical role in T cell activation .


Synthesis Analysis

The synthesis of PKC-theta inhibitors involves the use of structure-based drug design . A novel PKC-theta inhibitor (nPKC-θi2) was developed that specifically inhibits nuclear translocation of PKC-theta without interrupting normal signaling in healthy T cells .


Molecular Structure Analysis

The PKC family, which includes the PKC-theta inhibitor, is classified into three subfamilies based on their structure and ability to respond to calcium and/or diacylglycerol (DAG) . The novel PKC-theta isoform is different from other PKC isoforms since its physiological expression is limited to a few types of cells .


Chemical Reactions Analysis

PKC-theta inhibitor 1 is the PKC-theta inhibitor with a Ki value of 6 nM, and it inhibits IL-2 production in vivo with an IC50 of 0.19 μM . PKC-theta inhibitor 1 demonstrates a reduction of symptoms in a mouse model of multiple sclerosis .

Scientific Research Applications

Cancer Treatment

PKC-theta plays a significant role in T-cell activation and proliferation, which are crucial in cancer progression. Inhibitors targeting PKC-theta can disrupt these processes, potentially halting tumor growth and metastasis. For instance, selective targeting of PKC-theta nuclear translocation has shown promise in reducing mesenchymal gene signatures and reinvigorating dysfunctional CD8+ T cells in immunotherapy-resistant cancers . Additionally, the emerging functions of PKC-theta in various cancers suggest that its inhibition could lead to aberrant cell proliferation, migration, and invasion, thereby mitigating the malignant phenotype .

Neurological Diseases

PKC-theta inhibitors have been implicated in the treatment of neurological diseases. The enzyme’s role in T-cell function suggests that its inhibition could modulate inflammatory responses in the central nervous system. This modulation has potential therapeutic implications for diseases like Alzheimer’s, where PKC-theta dysregulation is linked to synaptic dysfunction and cognitive decline .

Cardiovascular Diseases

In cardiovascular diseases, PKC-theta is involved in cardiac responses and remodeling. Its inhibition could regulate these processes, offering a therapeutic strategy for conditions like heart failure and hyperglycemia-induced cardiovascular complications .

Immunotherapy

PKC-theta inhibitors have been studied for their role in enhancing the efficacy of immunotherapies. By selectively inhibiting PKC-theta, researchers aim to reduce resistance to immunotherapy treatments, particularly in metastatic cancers . This approach could reinvigorate T cells that have become dysfunctional due to chronic cancer progression.

T-cell Regulation

The regulation of T-cell activation and differentiation is a critical aspect of immune response. PKC-theta inhibitors can modulate T-cell behavior, influencing both effector and regulatory T-cell functions. This modulation is vital for maintaining immune homeostasis and preventing autoimmune responses .

Inflammatory Diseases

PKC-theta’s role in T-cell activation also extends to inflammatory diseases. Its inhibition could suppress inflammatory T-cell responses while enhancing the suppressive function of regulatory T cells (Tregs), offering a dual therapeutic approach to treating autoimmune and inflammatory conditions .

Mechanism of Action

Target of Action

The primary target of PKC-theta inhibitors is Protein Kinase C theta (PKCθ) . PKCθ is a serine/threonine kinase that belongs to the novel PKC subfamily . It plays a critical role in several essential cellular processes such as survival, proliferation, and differentiation . PKCθ is also a key player in carcinogenesis, exerting both promotive and suppressive effects on tumor cell growth and metastasis .

Mode of Action

PKC-theta inhibitors, like Compound 20 (C20), selectively inhibit the nuclear translocation of PKCθ . PKCθ inhibitors block the catalytic activity of PKC enzymes, such as PKCα, PKCβ, PKCθ, and PKCδ . This inhibition leads to the suppression of pathways like PKC/ERK1/2 and PKC/NF-κB .

Biochemical Pathways

PKCθ is involved in multiple signal transduction pathways that turn environmental cues into cellular actions . PKCθ controls T cell activation, survival, and differentiation . Inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis .

Pharmacokinetics

One study showed that pkcθ inhibitor 1 inhibits il-2 production in vivo with an ic50 of 019 μM . This suggests that PKCθ inhibitors can effectively penetrate tissues and reach their target cells.

Result of Action

The inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis . This results in a reduction of symptoms in a mouse model of multiple sclerosis . In cancer, high PKCθ expression leads to aberrant cell proliferation, migration, and invasion, resulting in a malignant phenotype . The inhibition of PKCθ can reduce these effects .

Safety and Hazards

The safety data sheet for PKC-theta inhibitor 1 suggests that medical attention is required if inhaled . If breathing is difficult, the victim should be moved into fresh air .

Future Directions

The recent development and application of PKC-theta inhibitors in the context of autoimmune diseases could benefit the emergence of treatment for cancers in which PKC-theta has been implicated . A compound precision designed by Exscientia and in-licensed by Bristol Myers Squibb in August 2021, has entered Phase 1 clinical trials in the United States .

properties

IUPAC Name

4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOWATVSFKRXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PKC-theta inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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